3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide
Description
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the benzene ring, a methoxy group at the 2nd position, and a pyridinyl group attached to the nitrogen atom of the amide group. The compound’s unique structure makes it of interest in various scientific research fields.
Properties
IUPAC Name |
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-12-9(4-8(15)5-10(12)16)13(19)18-11-3-2-7(14)6-17-11/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMXRCXGRFDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxybenzoic acid and 5-chloro-2-aminopyridine as the primary starting materials.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dichloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 5-chloro-2-aminopyridine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products Formed
Substitution: Depending on the nucleophile, products such as substituted benzamides or pyridines are formed.
Oxidation: Oxidized derivatives of the benzamide or pyridine moieties.
Reduction: Reduced forms of the benzamide or pyridine moieties.
Hydrolysis: 3,5-dichloro-2-methoxybenzoic acid and 5-chloro-2-aminopyridine.
Scientific Research Applications
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(2-pyridinyl)-2-methoxybenzamide: Lacks the additional chlorine atom on the pyridine ring.
3,5-dichloro-N-(5-chloro-2-pyridinyl)benzamide: Lacks the methoxy group on the benzene ring.
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-hydroxybenzamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
